(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is an organic compound that features a furan ring, a thiophene ring, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide typically involves the following steps:
Formation of the Acrylamide Moiety: The acrylamide group can be introduced through the reaction of acryloyl chloride with an amine precursor.
Cyclopentyl Thiophene Derivative: The thiophene ring is attached to a cyclopentyl group through a Friedel-Crafts alkylation reaction.
Coupling Reaction: The furan ring is then coupled with the acrylamide-thiophene intermediate using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted furan or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide involves its interaction with specific molecular targets. The furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(furan-3-yl)-N-(1-(thiophen-2-yl)cyclopentyl)acrylamide: Unique due to the combination of furan, thiophene, and acrylamide moieties.
(E)-3-(furan-3-yl)-N-(1-(phenyl)cyclopentyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(furan-3-yl)-N-(1-(pyridin-2-yl)cyclopentyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The uniqueness of this compound lies in its combination of heterocyclic rings (furan and thiophene) with an acrylamide moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c18-15(6-5-13-7-10-19-12-13)17-16(8-1-2-9-16)14-4-3-11-20-14/h3-7,10-12H,1-2,8-9H2,(H,17,18)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDSDNWPGUQTBA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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